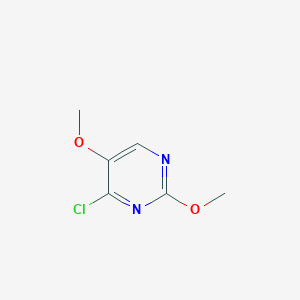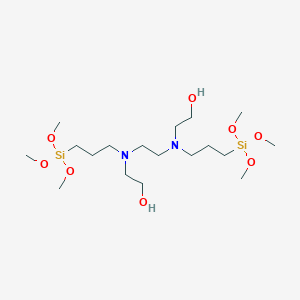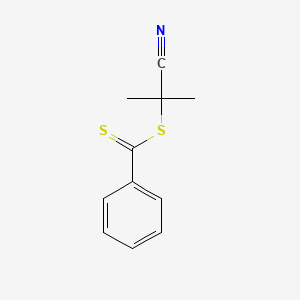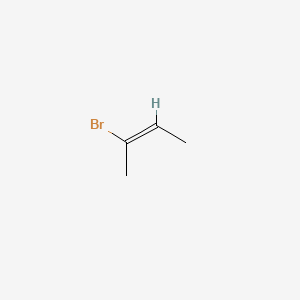
2-氯-5-甲基吡啶-3-甲醛
概述
描述
2-Chloro-5-methylpyridine-3-carbaldehyde is a chemical compound that has been the subject of various studies . It is also known by other synonyms such as 2-Chloro-5-methylnicotinaldehyde .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde has been reported in several studies . For instance, one method involves heating 2-Chloro-5-methylpyridine-3-carbaldehyde and ç-prop amine in an oil bath for one hour .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methylpyridine-3-carbaldehyde is C7H6ClNO . Its molecular weight is 127.57 .Chemical Reactions Analysis
2-Chloro-5-methylpyridine-3-carbaldehyde has been used in various chemical reactions. For example, it has been used in the preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde imines .Physical And Chemical Properties Analysis
2-Chloro-5-methylpyridine-3-carbaldehyde has a boiling point of 192-193 °C/751 mmHg (lit.) and a density of 1.17 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.533 (lit.) .科学研究应用
Pesticide Intermediate
“2-Chloro-5-methylpyridine-3-carbaldehyde” is used as a pesticide intermediate . This means it’s a key component in the synthesis of certain pesticides, contributing to their effectiveness.
Synthesis of 2-Methylthio-5-Pyridinemethylene Amine
This compound is used in the synthesis of "2-methylthio-5-pyridinemethylene amine" . This derivative could have potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis of 5-Methyl-2,2’-Bipyridine
“2-Chloro-5-methylpyridine-3-carbaldehyde” is also used in the synthesis of "5-methyl-2,2’-bipyridine" . Bipyridines are often used as ligands in inorganic chemistry, forming complexes with transition metals.
Synthesis of 1-(5’-Methyl-2,2’-Bipyridin-5-Yl)-2,5-Dimethyl-1H-Pyrrole
The compound is used in the synthesis of "1-(5’-methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole" . This derivative could have potential applications in the field of organic electronics, such as organic light-emitting diodes (OLEDs).
Pharmaceutical Intermediate
“2-Chloro-5-methylpyridine-3-carbaldehyde” is a useful intermediate in the preparation of a variety of pharmaceutical compounds . It can be used to synthesize various drugs, contributing to their medicinal properties.
Chemical Research
Due to its unique structure and reactivity, “2-Chloro-5-methylpyridine-3-carbaldehyde” is often used in chemical research . It can be used to explore new reactions, synthesize novel compounds, and develop new synthetic methodologies.
安全和危害
属性
IUPAC Name |
2-chloro-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJJYRXECMSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431432 | |
| Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyridine-3-carbaldehyde | |
CAS RN |
92444-99-0 | |
| Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-5-methylpyridine-3-carbaldehyde in organic synthesis?
A1: 2-Chloro-5-methylpyridine-3-carbaldehyde serves as a valuable building block in organic synthesis, particularly for creating a variety of imines (Schiff bases) []. These imines demonstrate potential applications in various fields, including their use as intermediates for synthesizing biologically active molecules and pesticides []. The article focuses on a straightforward and efficient method for preparing a series of novel imines utilizing 2-Chloro-5-methylpyridine-3-carbaldehyde.
Q2: Can you describe the synthetic route employed for preparing imines from 2-Chloro-5-methylpyridine-3-carbaldehyde in the research?
A2: The research outlines a simple and efficient method for synthesizing a series of new 2-Chloro-5-methylpyridine-3-carbaldehyde derived imines []. The synthesis involves reacting 2-Chloro-5-methylpyridine-3-carbaldehyde (1) with various amines (2a-o) []. This reaction, typically carried out under mild conditions, results in the formation of the desired imines (3a-o) with excellent yields []. The researchers characterized the synthesized imines using spectral analysis, and the detailed spectral data is provided within the experimental section of the paper [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
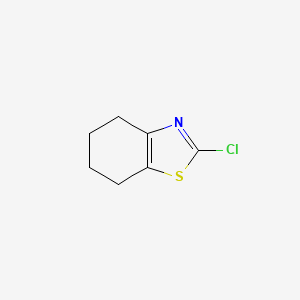


![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

